3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid
Description
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid (CAS: 1909326-28-8) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a hydroxyl group at position 5 and a branched 1-amino-2,2-dimethylpropyl moiety at position 2. The trifluoroacetic acid (TFA) acts as a counterion, enhancing solubility in polar solvents and stabilizing the compound during synthesis . This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, particularly in the development of enzyme inhibitors and bioactive hybrids .
Properties
IUPAC Name |
3-(1-amino-2,2-dimethylpropyl)-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2HF3O2/c1-7(2,3)4(8)5-9-6(11)12-10-5;3-2(4,5)1(6)7/h4H,8H2,1-3H3,(H,9,10,11);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYJTUCNHZPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NOC(=O)N1)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-28-8 | |
| Record name | 3-(1-amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-amino-2,2-dimethylpropanol with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features an oxadiazole ring which enhances its stability and reactivity. The presence of trifluoroacetic acid contributes to its unique solubility and reactivity characteristics. Its molecular formula is with a molecular weight of 285.22 g/mol.
Chemistry
In synthetic chemistry, 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol is utilized as a building block for creating more complex molecules. It undergoes various reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of derivatives that are useful in further chemical synthesis.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxadiazole derivatives |
| Reduction | Lithium aluminum hydride | Amine-substituted compounds |
| Nucleophilic Substitution | Halides or amines + Base | Various substituted products |
Biological Applications
The compound has shown potential as a bioactive agent in various biological assays. It has been investigated for its antimicrobial and anticancer activities. Studies indicate that derivatives of oxadiazoles exhibit a broad spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.
Case Study: Anticancer Activity
Research has demonstrated that 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol can inhibit leukotriene production. Leukotrienes are inflammatory mediators implicated in conditions like asthma and allergies. This suggests potential therapeutic applications in anti-inflammatory drug development.
Table 2: Biological Activities of Oxadiazole Derivatives
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates leukotriene synthesis | |
| Antimicrobial | Inhibits bacterial growth |
Medicinal Chemistry
In medicinal chemistry, the compound's unique structure makes it a candidate for developing new therapeutic agents. Its ability to interact with specific molecular targets can lead to the design of drugs aimed at treating various diseases.
Case Study: Drug Development
The interaction studies indicate that 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol binds effectively to receptors involved in inflammatory pathways. This binding affinity is crucial for optimizing pharmacological profiles and minimizing side effects.
Industrial Applications
The compound is also explored for its potential use in developing new materials with specific properties such as polymers and coatings. Its stability and reactivity make it suitable for industrial applications where robust materials are required.
Mechanism of Action
The mechanism by which 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, TFA, with structurally analogous compounds:
Key Observations:
Core Heterocycle Differences :
- The 1,2,4-thiadiazole analog () replaces oxygen with sulfur, increasing electron density and altering reactivity. This enhances interactions with metal ions and thiol-containing biological targets compared to oxadiazoles .
- 1,2,4-Oxadiazoles (e.g., the target compound) exhibit stronger hydrogen-bonding capacity due to the hydroxyl group at position 5, which is critical for binding to enzymes like kinases or proteases .
The piperidin-4-yl substituent () offers a rigid cyclic amine, improving selectivity for G-protein-coupled receptors (GPCRs) but reducing solubility in aqueous media . Trifluoromethyl groups () enhance lipophilicity and metabolic stability, making such derivatives suitable for blood-brain barrier penetration .
Counterion Impact :
- The TFA counterion in the target compound improves crystallinity and purification efficiency compared to hydrochloride or freebase forms of analogous structures (e.g., 3-(piperidin-4-yl)-1,2,4-oxadiazol-5-ol, TFA) .
Biological Activity
3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, trifluoroacetic acid (CAS Number: 1909326-28-8) is a compound characterized by its unique oxadiazole ring structure and the presence of trifluoroacetic acid. This compound has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory properties and its role as an inhibitor of leukotriene production.
- Molecular Formula : CHFNO
- Molecular Weight : 285.22 g/mol
- CAS Number : 1909326-28-8
The oxadiazole ring contributes to the compound's stability and reactivity, making it a candidate for various medicinal applications. The trifluoroacetic acid moiety enhances solubility and may influence biological interactions due to its strong acidic nature .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in inflammatory pathways. The oxadiazole ring can modulate enzyme and receptor activities, while the amino group may facilitate hydrogen bonding and electrostatic interactions that enhance the compound's efficacy in biological systems.
Biological Activity
Research indicates that 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol has significant effects on leukotriene synthesis. Leukotrienes are inflammatory mediators implicated in conditions such as asthma and allergic reactions. The inhibition of leukotriene production suggests that this compound could be beneficial in developing anti-inflammatory therapies .
In Vitro Studies
In vitro assays have demonstrated that high concentrations of this compound (50 µM) can inhibit leukotriene secretion by approximately 50%, indicating a dose-dependent response . The compound has been shown to downregulate the expression of key activators in inflammatory pathways without completely inhibiting secretion, suggesting a nuanced mechanism of action that could be leveraged for therapeutic purposes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-(1-Amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 4-(Amino-1,2,5-oxadiazol-3-yl)-dimethylpropylamine | Contains an oxadiazole ring; different substituents | Potential for different biological activities |
| 1-Amino-2-methylpropyl-1,2,4-oxadiazol | Similar oxadiazole structure; lacks trifluoroacetyl group | May exhibit different solubility properties |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains sulfur; different heterocyclic structure | Exhibits unique electronic properties due to sulfur |
The presence of both the oxadiazole ring and trifluoroacetic acid distinguishes this compound from others in its class, potentially conferring unique biological activities .
Case Studies and Research Findings
Recent studies have focused on the compound's potential applications in drug development for treating inflammatory diseases. For instance:
- Leukotriene Inhibition : Research has established that the compound effectively reduces leukotriene levels in vitro at concentrations relevant to therapeutic use.
- Molecular Interaction Studies : Investigations into binding affinities with specific receptors involved in inflammation have indicated promising results that warrant further exploration into its pharmacological profile .
Q & A
Basic Synthesis Optimization
Q: What methodologies are recommended for synthesizing 3-(1-amino-2,2-dimethylpropyl)-1,2,4-oxadiazol-5-ol with high purity? A: The compound can be synthesized via microwave-assisted cyclization of precursor thioamides or amidoximes, which accelerates reaction kinetics and reduces side products. For example, trifluoroacetic acid (TFA) is often used to cleave protecting groups (e.g., tert-butyl) in final purification steps . Refluxing in acetic acid with sodium acetate as a catalyst (3–5 hours) is effective for forming oxadiazole rings, followed by recrystallization from DMF/acetic acid mixtures to isolate pure crystals .
Advanced Structural Characterization
Q: How can X-ray crystallography resolve ambiguities in the tautomeric configuration of the oxadiazole ring? A: SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen-bonding networks and electron density maps can distinguish between 1,2,4-oxadiazol-5-ol tautomers. For labile protons (e.g., hydroxyl groups), low-temperature crystallography (100 K) minimizes disorder, while TFA counterions are located via anomalous scattering .
Basic Analytical Challenges
Q: What analytical techniques are critical for verifying the integrity of the trifluoroacetic acid counterion? A:
- NMR: NMR confirms TFA presence (δ ≈ -75 ppm in DO).
- HPLC-MS: Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) detects free TFA and ensures stoichiometric binding .
- Elemental Analysis: Discrepancies >0.3% in C/H/N/F ratios indicate impurities or hydration .
Advanced Pharmacological Profiling
Q: How can researchers design dose-response assays to evaluate the compound’s antioxidant activity? A: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay with IC determination. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent interference. Compare against ascorbic acid controls. For cytotoxicity, perform MTT assays on cancer cell lines (e.g., HeLa), noting that TFA residues >0.1% may skew results .
Data Contradictions in Synthesis
Q: How to reconcile conflicting yields reported for similar synthetic routes (e.g., 70% vs. 40%)? A: Variability arises from:
- Protecting Group Strategy: tert-Butyl vs. benzyl groups affect reaction efficiency. TFA deprotection of tert-butyl is quantitative but may degrade acid-sensitive oxadiazoles .
- Microwave Parameters: Power (100–300 W) and ramp time influence cyclization. Optimize using design-of-experiment (DoE) models .
Advanced Purification Strategies
Q: What chromatographic methods separate the target compound from regioisomeric byproducts? A: Use preparative HPLC with a polar-embedded column (e.g., ACE C18-PFP) and isocratic elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; oxadiazoles exhibit strong UV absorption. For persistent impurities, employ ion-pairing agents (e.g., heptafluorobutyric acid) .
Stability Under Physiological Conditions
Q: Does the compound degrade in phosphate-buffered saline (PBS) at pH 7.4, and how is this quantified? A: Oxadiazol-5-ol derivatives are prone to hydrolysis at pH >7.0. Accelerated stability testing (40°C/75% RH, 14 days) with LC-MS monitoring identifies degradation products (e.g., carboxylic acids). Stabilize formulations with lyophilization or cyclodextrin encapsulation .
Advanced Tautomerism Analysis
Q: Can NMR spectroscopy distinguish between oxadiazole-hydroxyl and oxadiazolone tautomers? A: NMR is definitive: oxadiazol-5-ol shows N–H signals near δ 250 ppm (vs. δ 300 ppm for oxadiazolone). In NMR, deuterium exchange experiments (DO shake) confirm labile hydroxyl protons .
Computational Modeling for Binding Studies
Q: Which molecular docking protocols predict interactions with biological targets (e.g., kinases)? A: Use AutoDock Vina with AMBER force fields. Parameterize TFA counterions using RESP charges. Validate docking poses with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability .
Mechanistic Studies of Biological Activity
Q: How to elucidate the role of the 2,2-dimethylpropyl group in target binding? A: Synthesize analogs with cyclopropyl or linear alkyl substituents. Compare IC values in enzyme assays (e.g., kinase inhibition). Molecular dynamics simulations reveal steric and hydrophobic contributions to binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
